molecular formula C12H21NO5S B6642100 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid

3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid

Cat. No. B6642100
M. Wt: 291.37 g/mol
InChI Key: YUSWNENFABXWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid, also known as MSPP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MSPP belongs to the class of piperidine derivatives and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid is not fully understood, but it is believed to act through multiple pathways. 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid has also been found to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid has been found to possess various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid is that it is relatively easy to synthesize and purify. This makes it a useful compound for studying the mechanism of action and potential therapeutic applications. However, one of the limitations of 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid is that it has not yet been extensively studied in human clinical trials. Therefore, its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid research. One potential area of research is to investigate its potential as a therapeutic agent in other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another area of research is to investigate its potential as a pain reliever and anti-inflammatory agent in humans. Additionally, further studies are needed to investigate the safety and efficacy of 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid in humans.

Synthesis Methods

3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-methylsulfonylpropanoic acid with piperidine under controlled conditions to yield the desired product. The purity and yield of 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid can be improved by using suitable purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-[1-(2-methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5S/c1-9(19(2,17)18)12(16)13-7-3-4-10(8-13)5-6-11(14)15/h9-10H,3-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSWNENFABXWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)CCC(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid

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